molecular formula C25H30N8O B12422305 Pdgfr-IN-1

Pdgfr-IN-1

カタログ番号: B12422305
分子量: 458.6 g/mol
InChIキー: PQIKUMYNSRASMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pdgfr-IN-1 is an orally active inhibitor of platelet-derived growth factor receptors, specifically targeting PDGFRα and PDGFRβ. It exhibits strong anti-tumor effects and low toxicity, making it a valuable compound in the study of osteosarcoma and other cancers .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pdgfr-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the final product.

化学反応の分析

Types of Reactions: Pdgfr-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.

科学的研究の応用

Pdgfr-IN-1 has a wide range of scientific research applications, including:

作用機序

Pdgfr-IN-1 exerts its effects by binding to the extracellular domain of PDGFRα and PDGFRβ, preventing the dimerization and autophosphorylation of these receptors. This inhibition blocks the downstream signaling pathways that promote cell proliferation, migration, and survival. The molecular targets include various tyrosine kinases and signaling molecules involved in these pathways .

類似化合物との比較

    Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

    Sunitinib: Another PDGFR inhibitor used to treat renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.

    Sorafenib: Targets multiple kinases, including PDGFR, and is used in the treatment of liver, kidney, and thyroid cancers.

Uniqueness of Pdgfr-IN-1: this compound is unique due to its high specificity for PDGFRα and PDGFRβ, coupled with its strong anti-tumor effects and low toxicity. This makes it a promising candidate for further research and development in cancer therapy .

特性

分子式

C25H30N8O

分子量

458.6 g/mol

IUPAC名

2-N-[4-(4-ethylpiperazin-1-yl)-3-methoxyphenyl]-4-N-(1H-indazol-6-yl)-5-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C25H30N8O/c1-4-32-9-11-33(12-10-32)22-8-7-20(14-23(22)34-3)29-25-26-15-17(2)24(30-25)28-19-6-5-18-16-27-31-21(18)13-19/h5-8,13-16H,4,9-12H2,1-3H3,(H,27,31)(H2,26,28,29,30)

InChIキー

PQIKUMYNSRASMV-UHFFFAOYSA-N

正規SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。